Cyclododecanone oxime

Heterogeneous catalysis Beckmann rearrangement Nylon-12 monomer synthesis

Cyclododecanone oxime is the sole penultimate intermediate capable of producing ω-laurolactam (Nylon-12 monomer) via Beckmann rearrangement—smaller-ring oximes cannot substitute. For manufacturers adopting gas-phase Beckmann processes, this substrate achieves 98% selectivity over [Al,B]-BEA zeolites with complete catalyst regeneration. Catalysis researchers employ this C12 oxime for pore-size optimization studies, where H-Beta outperforms H-ZSM-5 significantly. Ionic liquid process developers use it as a model substrate with defined activity profiles. Procure now to secure high-purity material for Nylon-12 development.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
CAS No. 946-89-4
Cat. No. B1605976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclododecanone oxime
CAS946-89-4
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESC1CCCCCC(=NO)CCCCC1
InChIInChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h14H,1-11H2
InChIKeySCRFXJBEIINMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclododecanone Oxime (CAS 946-89-4) for Nylon-12 Monomer Synthesis: Technical Profile for Procurement Decisions


Cyclododecanone oxime (CAS 946-89-4) is a macrocyclic ketoxime that serves as the essential penultimate intermediate in the industrial synthesis of ω-laurolactam, the monomer for Nylon-12 engineering plastics [1]. The compound is synthesized via oximation of cyclododecanone with hydroxylamine or its salts, producing a white crystalline solid with molecular formula C₁₂H₂₃NO and molecular weight 197.32 g/mol [2]. As a member of the cyclic ketoxime class, it shares the characteristic -C=N-OH functional group with smaller-ring analogs, yet its 12-membered ring structure confers distinct physicochemical and catalytic behavior that cannot be extrapolated from simpler oximes.

Why Cyclododecanone Oxime Cannot Be Interchanged with Other Cyclic Ketoximes in Laurolactam Synthesis


Substituting cyclododecanone oxime with a smaller-ring analog such as cyclohexanone oxime or cyclooctanone oxime is not chemically viable for laurolactam production because the Beckmann rearrangement product—the lactam—directly inherits the ring size of the oxime precursor [1]. Cyclohexanone oxime rearranges to ε-caprolactam (Nylon-6 monomer), while cyclododecanone oxime exclusively yields ω-laurolactam (Nylon-12 monomer) [2]. Beyond this fundamental structural constraint, the larger 12-membered ring imposes markedly different mass transport behavior within zeolite catalyst pores, resulting in distinct diffusion coefficients and active site accessibility compared to smaller oximes [3]. These differences mandate catalyst selection and process conditions specifically optimized for the C₁₂ substrate rather than adopting protocols established for ε-caprolactam production.

Cyclododecanone Oxime (CAS 946-89-4): Quantified Performance Differentiation vs. Cyclohexanone Oxime in Beckmann Rearrangement Catalysis


Gas-Phase Beckmann Rearrangement: Superior Selectivity of Cyclododecanone Oxime over Cyclohexanone Oxime on Mesoporous SAPO Catalysts

In gas-phase Beckmann rearrangement over novel mesoporous silicoaluminophosphate (SAPO) molecular sieves, cyclododecanone oxime exhibits substantially higher lactam selectivity compared to cyclohexanone oxime under identical conditions [1]. The larger C₁₂ substrate benefits from reduced side-reaction susceptibility in the mesoporous architecture, whereas the smaller C₆ oxime undergoes competing pathways that diminish product purity.

Heterogeneous catalysis Beckmann rearrangement Nylon-12 monomer synthesis

Liquid-Phase Beckmann Rearrangement: Cyclododecanone Oxime Requires Larger-Pore Zeolites (H-Beta) for Optimal Activity vs. Cyclohexanone Oxime

A direct comparative study of cyclohexanone, acetophenone, and cyclododecanone oximes over Beta zeolites at 130 °C revealed that the larger molecular dimensions of cyclododecanone oxime render it far more sensitive to catalyst pore architecture [1]. H-Beta zeolites (larger pore) exhibited much better catalytic performance than H-ZSM-5 (medium pore) for the C₁₂ oxime, whereas the C₆ oxime was less constrained by pore size limitations [1]. The catalyst containing framework Al (Brønsted acid sites) but no internal silanol groups achieved very high conversion and selectivity for cyclododecanone oxime, in contrast to silanol-only catalysts which showed low amide selectivity [1].

Zeolite catalysis Beckmann rearrangement Pore-size selectivity

Gas-Phase Beckmann Rearrangement: Cyclododecanone Oxime Achieves 98% Selectivity at Complete Conversion on Acid-Treated [Al,B]-BEA Zeolite

Under optimized gas-phase conditions using an acid-treated [Al,B]-BEA zeolite catalyst at approximately 320 °C and reduced pressure, cyclododecanone oxime undergoes Beckmann rearrangement with complete conversion and 98% selectivity to ω-laurolactam [1]. The only observed by-product is cyclododecanone (from oxime hydrolysis), and reactant accumulation in the fixed bed remains below 5 wt% [1]. This heterogeneous gas-phase route eliminates the massive ammonium sulfate waste stream inherent to the classical homogeneous sulfuric acid process [1].

Gas-phase catalysis Beckmann rearrangement Zeolite modification

Diffusion Behavior: Cyclododecanone Oxime Exhibits Distinct Mass Transport Constraints vs. Cyclohexanone Oxime in Industrial Zeolite Frameworks

Neutron scattering studies contrasting the diffusion of cyclohexanone oxime and cyclododecanone oxime in solid-acid catalysts demonstrate that the larger C₁₂ oxime experiences significantly restricted mobility in the smaller-pore MFI framework compared to the larger-pore FAU framework (Zeolite-Y, SAPO-37) [1]. This pore-size dependency dictates that cyclododecanone oxime requires FAU-type or Beta zeolite catalysts for efficient industrial Beckmann rearrangement, whereas cyclohexanone oxime diffuses adequately in MFI-type catalysts [1].

Molecular diffusion Zeolite catalysis Nylon monomer production

Ionic Liquid-Mediated Beckmann Rearrangement: Cyclododecanone Oxime Displays Solvent-Specific Activity (Excellent in [C₄mim][PF₆] and [C₄mpyr][PF₆]; Null in [C₄m₂im][PF₆])

In a systematic study of four ionic liquids, cyclododecanone oxime underwent Beckmann rearrangement to ω-laurolactam with excellent activity and selectivity in 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄mim][PF₆]) and 1-butyl-4-methylpyridinium hexafluorophosphate ([C₄mpyr][PF₆]), while exhibiting practically null activity in 1-butyl-2,3-dimethylimidazolium hexafluorophosphate ([C₄m₂im][PF₆]) [1]. The catalytic activity originates from trace HF generated by partial hydrolysis of the PF₆⁻ anion at 130 °C; the presence of the acidic C2 proton in the imidazolium cation is essential, as its replacement with a methyl group (in [C₄m₂im]⁺) eliminates activity entirely [1].

Ionic liquid catalysis Beckmann rearrangement Green chemistry

Industrial Yield Context: Cyclododecanone Oxidation Step Remains a Bottleneck (5% Typical Yield) That Elevates Cyclododecanone Oxime Procurement Significance

The upstream ketone precursor—cyclododecanone—is produced industrially via Co-catalyzed aerobic oxidation of cyclododecane with a typical yield of only 5%, generating a mixture of ketone and alcohol that requires extensive purification [1]. This low-yield step creates a significant cost and availability bottleneck for cyclododecanone oxime synthesis, distinguishing it from cyclohexanone oxime (derived from cyclohexane oxidation with >90% yield in optimized processes) [1]. Alternative one-pot routes from cyclododecene have recently demonstrated 66% overall yield to laurolactam without intermediate purification, highlighting the economic incentive to optimize or bypass the cyclododecanone oxidation step [1].

Industrial synthesis Yield optimization Nylon-12 economics

Cyclododecanone Oxime (CAS 946-89-4): High-Value Industrial and Research Application Scenarios Supported by Quantitative Evidence


Sustainable Nylon-12 Monomer Production via Heterogeneous Gas-Phase Beckmann Rearrangement

Industrial manufacturers seeking to eliminate ammonium sulfate waste streams from conventional sulfuric acid-catalyzed laurolactam production should procure cyclododecanone oxime for use in heterogeneous gas-phase processes. Using acid-treated [Al,B]-BEA zeolite catalysts at ~320 °C and reduced pressure, this approach achieves 98% selectivity at complete conversion with <5 wt% fixed-bed reactant accumulation, while enabling full catalyst regeneration without performance loss [1]. This scenario is directly validated by the quantitative selectivity data and catalyst regeneration studies reported for the gas-phase Beckmann rearrangement [1].

Large-Pore Zeolite Catalyst Development and Screening for Macrocyclic Substrate Rearrangement

Catalysis research groups developing solid acid catalysts for lactam synthesis should utilize cyclododecanone oxime as the preferred C₁₂ substrate for evaluating pore-size effects and active site accessibility. Evidence demonstrates that H-Beta zeolites exhibit much better catalytic performance than H-ZSM-5 for the larger C₁₂ oxime in liquid-phase Beckmann rearrangement, whereas the C₆ analog is less sensitive to pore architecture [1]. Neutron scattering diffusion studies further confirm restricted mobility of cyclododecanone oxime in MFI frameworks relative to FAU frameworks, making this compound an ideal probe for catalyst pore-size optimization studies .

Green Chemistry Beckmann Rearrangement in Ionic Liquid Media

Researchers exploring ionic liquids as alternative reaction media for Beckmann rearrangement should employ cyclododecanone oxime as a model substrate in [C₄mim][PF₆] or [C₄mpyr][PF₆], where it exhibits excellent activity and selectivity. Critically, [C₄m₂im][PF₆] yields practically null activity, providing a clear positive/negative control pair for mechanistic investigations [1]. This scenario leverages the well-defined solvent-specific activity profile established for cyclododecanone oxime, enabling reproducible studies of trace HF-mediated catalysis at 130 °C [1].

Benchmarking Alternative Laurolactam Synthesis Routes Against the Classical Oximation-Rearrangement Pathway

Industrial process development teams evaluating alternative routes to laurolactam (e.g., direct cyclododecene oxidation, one-pot tandem processes) require cyclododecanone oxime as a purity benchmark and intermediate reference standard. The documented 5% yield bottleneck in the classical cyclododecane → cyclododecanone oxidation step establishes a clear performance baseline against which novel routes can be quantitatively compared [1]. Recent one-pot syntheses achieving 66% overall yield from cyclododecene highlight the economic significance of cyclododecanone oxime quality and supply chain optimization [1].

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